

Spectroscopic Analysis of 2,3-Dichloro-1-propene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichloro-1-propene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **2,3-dichloro-1-propene** using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,3-dichloro-1-propene**.

Table 1: ^1H NMR Spectroscopic Data for 2,3-Dichloro-1-propene

Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constants (J) Hz
5.585	Doublet	$=\text{CH}_2$ (Ha)	$J(\text{Ha}, \text{Hb}) = -1.9$
5.417	Doublet	$=\text{CH}_2$ (Hb)	$J(\text{Hb}, \text{Hc}) = -0.4$
4.158	Singlet	$-\text{CH}_2\text{Cl}$ (Hc)	$J(\text{Ha}, \text{Hc}) = -1.1$

Solvent: CDCl_3 , Instrument Frequency: 89.56 MHz. Data sourced from ChemicalBook.[1]

Table 2: ^{13}C NMR Spectroscopic Data for 2,3-Dichloro-1-propene

Chemical Shift (δ) ppm	Assignment
~134	$\text{C}=\text{CH}_2$
~118	$=\text{CH}_2$
~45	$-\text{CH}_2\text{Cl}$

Note: Predicted chemical shifts based on typical ranges for similar functional groups.

Table 3: Infrared (IR) Spectroscopic Data for 2,3-Dichloro-1-propene

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	$=\text{C}-\text{H}$ stretch
~2960	Medium	$\text{C}-\text{H}$ stretch (asymmetric)
~2850	Medium	$\text{C}-\text{H}$ stretch (symmetric)
1640	Strong	$\text{C}=\text{C}$ stretch
1435	Medium	CH_2 scissoring
1260	Strong	$\text{C}-\text{Cl}$ stretch
900	Strong	$=\text{CH}_2$ out-of-plane bend
750	Strong	$\text{C}-\text{Cl}$ stretch

Data interpreted from the NIST WebBook IR spectrum for the liquid (neat) state.[\[2\]](#)

Table 4: Mass Spectrometry (MS) Data for 2,3-Dichloro-1-propene

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
114	2.7	$[M+4]^+$ ($^{37}\text{Cl}_2$)
112	14.6	$[M+2]^+$ ($^{35}\text{Cl}^{37}\text{Cl}$)
110	22.7	$[M]^+$ ($^{35}\text{Cl}_2$)
77	30.9	$[\text{C}_3\text{H}_4^{37}\text{Cl}]^+$
75	100.0	$[\text{C}_3\text{H}_4^{35}\text{Cl}]^+$
49	15.8	$[\text{CH}_2\text{Cl}]^+$
39	49.6	$[\text{C}_3\text{H}_3]^+$

Electron Ionization (EI) at 70 eV. Data sourced from ChemicalBook.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2,3-dichloro-1-propene**, a volatile liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2,3-dichloro-1-propene** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the liquid height in the tube is approximately 4-5 cm.

- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the concentration.
 - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher corresponding ^{13}C frequency.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Spectral Width: 0 to 200 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **2,3-dichloro-1-propene**.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place one drop of **2,3-dichloro-1-propene** onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film.
 - Ensure there are no air bubbles trapped between the plates.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Accessory: Transmission sample holder.
 - Scan Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans for both the background and the sample.
- Data Acquisition and Processing:
 - Acquire a background spectrum of the empty sample holder or clean salt plates.
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,3-dichloro-1-propene**.

Methodology:

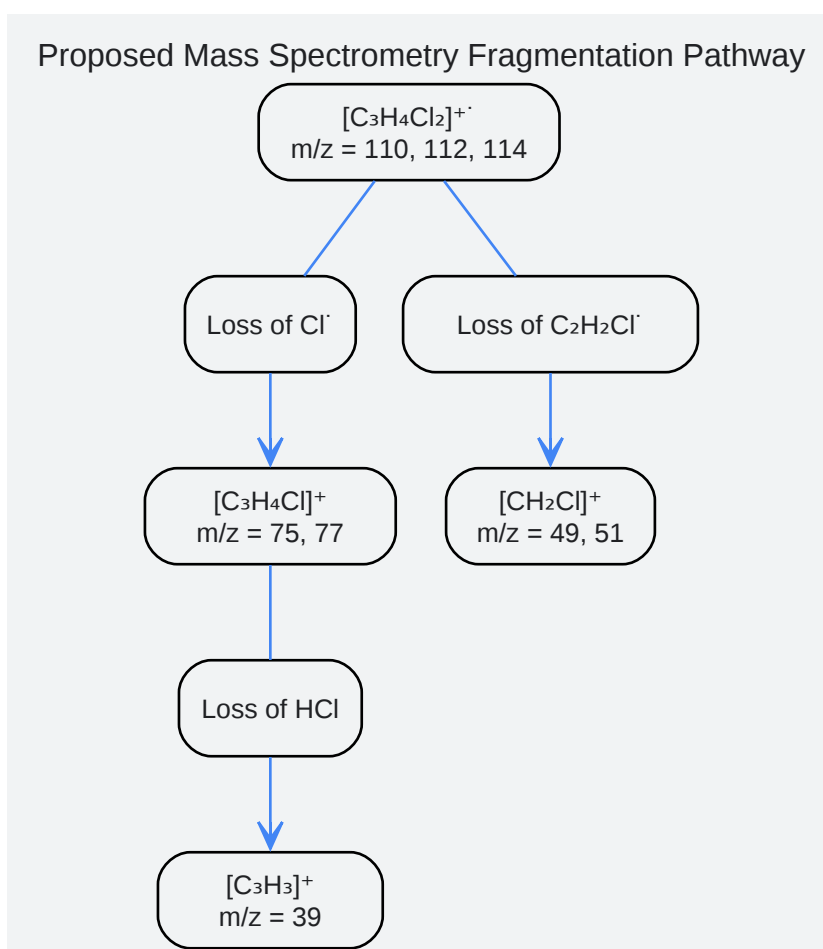
- Sample Preparation:
 - Prepare a dilute solution of **2,3-dichloro-1-propene** (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
- GC-MS Instrument Parameters:
 - Gas Chromatograph:
 - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 35-200 amu.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Acquisition and Analysis:
 - Inject 1 µL of the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **2,3-dichloro-1-propene**.
- Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
- Compare the obtained spectrum with a reference library for confirmation.

Visualizations

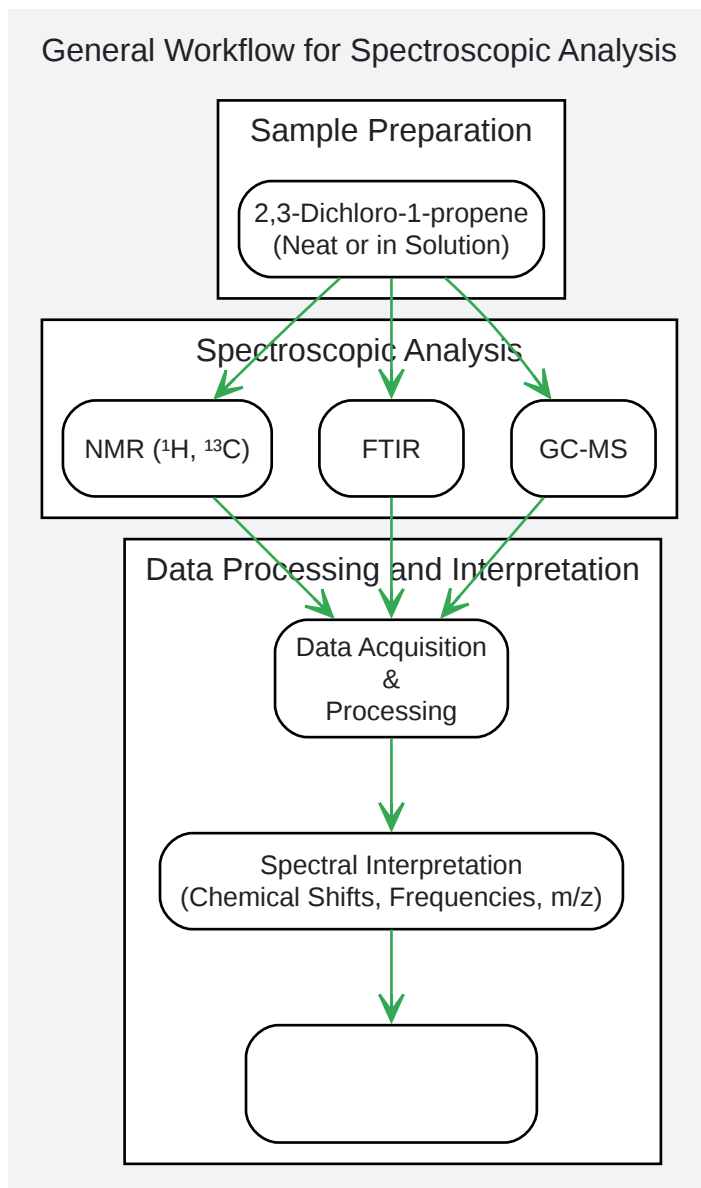
The following diagrams illustrate the structure, fragmentation, and analytical workflow for **2,3-dichloro-1-propene**.

Caption: Molecular Structure of **2,3-Dichloro-1-propene**.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.



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Caption: General Workflow for Spectroscopic Analysis.

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References

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